molecular formula C14H16ClNO3 B8032209 tert-butyl 2-chloro-7-methoxy-1H-indole-1-carboxylate

tert-butyl 2-chloro-7-methoxy-1H-indole-1-carboxylate

Cat. No.: B8032209
M. Wt: 281.73 g/mol
InChI Key: JFSSUHJRHDAMTJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-7-methoxy-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a chloro substituent at the 2-position, and a methoxy group at the 7-position of the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available indole derivatives.

    Methoxylation: The methoxy group at the 7-position can be introduced via methylation using reagents such as dimethyl sulfate (DMS) or methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of tert-butyl 2-chloro-7-methoxy-1H-indole-1-carboxylate involves similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substituted Indoles: Depending on the nucleophile used, various substituted indoles can be synthesized.

    Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of indole derivatives.

Biology and Medicine

    Pharmaceuticals: Potential precursor for the synthesis of drugs targeting various biological pathways.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Intermediate in the production of agrochemicals for crop protection.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-chloro-1H-indole-1-carboxylate: Lacks the methoxy group, which can affect its reactivity and application.

    tert-Butyl 7-methoxy-1H-indole-1-carboxylate:

Uniqueness

This detailed overview highlights the significance of tert-butyl 2-chloro-7-methoxy-1H-indole-1-carboxylate in various fields, emphasizing its synthetic versatility and potential applications in research and industry

Properties

IUPAC Name

tert-butyl 2-chloro-7-methoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(17)16-11(15)8-9-6-5-7-10(18-4)12(9)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSSUHJRHDAMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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